molecular formula C11H14O2 B8734357 2-(3-Methoxyphenyl)-2-methylpropanal

2-(3-Methoxyphenyl)-2-methylpropanal

Cat. No. B8734357
M. Wt: 178.23 g/mol
InChI Key: YFGLPRMVDQOTSA-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

To a ice cold stirred solution of 2-(3-methoxyphenyl)-2-methylpropanenitrile (27.7 g, 158 mmoles) in 250 mL of THF was added dropwise diisobutylaluminum hydride in heptane (202 mL, 1.0M solution). The mixture was allowed to warm to room temperature overnight. After cooling, a solution of concentrated H2SO4 (21.5 mL) in 85 mL of water was cautiously added in small portions. The resulting mixture was partitioned between Et2O and water, the aqueous layer further extracted, and the combined organic extracts dried over Na2SO4, filtered, and evaporated to give 2-(3-methoxyphenyl)-2-methylpropanal, 21.7 g, as an oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
202 mL
Type
solvent
Reaction Step One
Name
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:13])([CH3:12])[C:10]#N)[CH:6]=[CH:7][CH:8]=1.[H-].C([Al+]CC(C)C)C(C)C.[OH:24]S(O)(=O)=O>C1COCC1.CCCCCCC.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:13])([CH3:12])[CH:10]=[O:24])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27.7 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
202 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
21.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
85 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between Et2O and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer further extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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